Product packaging for Ethyl phenyl sulfide(Cat. No.:CAS No. 622-38-8)

Ethyl phenyl sulfide

Cat. No.: B105504
CAS No.: 622-38-8
M. Wt: 138.23 g/mol
InChI Key: AEHWKBXBXYNPCX-UHFFFAOYSA-N
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Description

Overview of Organosulfur Chemistry and Thioethers in Modern Synthesis

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical science. mdpi.com Their diverse applications stem from the unique properties of the sulfur atom, which can exist in various oxidation states. ucl.ac.uk

Sulfur-containing molecules are ubiquitous, playing critical roles in medicinal chemistry, materials science, and biology. tandfonline.comacs.org In drug discovery, for instance, sulfur-based functional groups are present in a wide array of pharmaceuticals. tandfonline.com Many natural products and essential biomolecules, such as the amino acids cysteine and methionine, and vitamins like biotin (B1667282) and thiamine, are organosulfur compounds. britannica.comwikipedia.org The versatility of sulfur also allows for its incorporation into polymers and other advanced materials.

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R'. wikipedia.org They are valuable building blocks in organic synthesis due to their utility in forming carbon-sulfur bonds, which are key steps in the construction of more complex molecules. mdpi.comucl.ac.uk The development of new synthetic methods for preparing thioethers is an active area of research, with applications in the synthesis of pharmaceuticals and agrochemicals. mdpi.comnih.gov Thioethers serve as precursors to other important sulfur-containing functional groups, such as sulfoxides and sulfones, further expanding their synthetic utility. thermofisher.com

Significance of Sulfur-Containing Molecules across Disciplines

Defining Ethyl Phenyl Sulfide (B99878) within Organosulfur Compound Classes

Ethyl phenyl sulfide, with the chemical formula C₈H₁₀S, is a specific and well-studied example of a thioether. cymitquimica.com

This compound is classified as an aryl alkyl sulfide, meaning it has both an aromatic (phenyl) group and an aliphatic (ethyl) group attached to the sulfur atom. cymitquimica.comcdnsciencepub.com Its systematic IUPAC name is (ethylthio)benzene. nih.gov Other common synonyms include phenyl ethyl sulfide and thiophenetole. cymitquimica.comjst.go.jp

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₁₀S
Molecular Weight 138.23 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 622-38-8

Data sourced from multiple references. cymitquimica.comnih.govhpc-standards.us

As an aryl alkyl sulfide, this compound exhibits chemical properties influenced by both the electron-donating character of the ethyl group and the aromatic nature of the phenyl group. The sulfur atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. The C-S-C bond angle in sulfides is typically around 99°, smaller than the C-O-C angle in ethers. wikipedia.org

Structural Classification and Nomenclature

Scope and Academic Relevance of this compound Research

This compound is a subject of considerable interest in academic research, primarily as a model substrate in studies developing new synthetic methodologies. cdnsciencepub.comrsc.org Its reactions, such as oxidation to the corresponding sulfoxide (B87167) and sulfone, are well-documented and often used to test the efficacy of new catalysts and reaction conditions. rsc.orgmdpi.com

Research involving this compound contributes to a deeper understanding of reaction mechanisms, including substituent and steric effects in organosulfur chemistry. cdnsciencepub.com For example, studies have investigated how changing the alkyl group in a series of alkyl phenyl sulfides affects reaction rates. cdnsciencepub.com Furthermore, the metalation of this compound has been explored, demonstrating how reaction conditions can selectively functionalize either the aromatic ring or the ethyl group. acs.org The compound also serves as an intermediate in the synthesis of other organic chemicals. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B105504 Ethyl phenyl sulfide CAS No. 622-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylsulfanylbenzene
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InChI

InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWKBXBXYNPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60211236
Record name (Ethylthio)benzene
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Molecular Weight

138.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-38-8
Record name Ethyl phenyl sulfide
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Record name Ethyl phenyl sulfide
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Record name (Ethylthio)benzene
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Reaction Mechanisms and Kinetic Studies of Ethyl Phenyl Sulfide Transformations

Mechanistic Pathways of Thioether Oxidation

The oxidation of ethyl phenyl sulfide (B99878) to its corresponding sulfoxide (B87167) is a transformation that has been extensively studied to understand the underlying reaction mechanisms, including the kinetics, substituent effects, and nature of transient species. The reaction typically involves an electrophilic attack by an oxidant on the electron-rich sulfur atom of the thioether.

The kinetics of ethyl phenyl sulfide oxidation are highly dependent on the nature of the oxidizing agent. Studies with various oxidants have revealed different rate laws and activation parameters.

Peroxydisulfate (B1198043): The oxidation of alkyl aryl sulfides by potassium peroxydisulfate in aqueous ethanol (B145695) follows second-order kinetics, being first-order with respect to both the sulfide and the peroxydisulfate ion. cdnsciencepub.com For this compound, the second-order rate constant has been determined at 40°C. cdnsciencepub.com

Cetyltrimethylammonium Dichromate (CTADC): The oxidation of this compound using CTADC in an aqueous acetic acid medium also exhibits second-order kinetics, first-order in both the substrate and the oxidant. rasayanjournal.co.in The reaction proceeds with the formation of the corresponding sulfoxide as the sole product. rasayanjournal.co.in

Hydrogen Peroxide (activated by Bicarbonate): Hydrogen peroxide itself is a relatively slow oxidant for thioethers. However, its reactivity is significantly enhanced in the presence of bicarbonate, which leads to the formation of the more potent oxidizing agent, peroxymonocarbonate (HCO₄⁻). acs.org The second-order rate constants for the oxidation of this compound by peroxymonocarbonate are approximately 300 times greater than those for hydrogen peroxide alone. acs.orgacs.org The reaction kinetics have been studied in detail, and the activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been determined. ufl.edu

The rate of thioether oxidation is sensitive to both electronic and steric factors.

Substituent Effects: The oxidation of substituted phenyl methyl sulfides with peroxydisulfate shows that electron-releasing substituents on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. cdnsciencepub.com This is quantified by a negative Hammett reaction constant (ρ+ = -0.56), indicating the development of a positive charge at the sulfur atom in the transition state. cdnsciencepub.com A similar trend is observed in the oxidation by CTADC, which has a ρ+ value of -0.521. rasayanjournal.co.in This suggests that the sulfur atom becomes more electron-deficient in the rate-determining step. cdnsciencepub.comrasayanjournal.co.in

Steric Hindrance: The steric environment around the sulfur atom significantly impacts the reaction rate. In the oxidation of a series of alkyl phenyl sulfides with both peroxydisulfate and CTADC, the rate decreases as the size of the alkyl group increases. cdnsciencepub.comrasayanjournal.co.in The observed order of reactivity is: Mthis compound > this compound > n-Propyl phenyl sulfide > Isopropyl phenyl sulfide > tert-Butyl phenyl sulfide. cdnsciencepub.com This steric retardation highlights the sensitivity of the reaction to congestion at the reaction center. cdnsciencepub.com

Influence of Substituent Effects and Steric Hindrance on Reaction Rates

Metalation and Lithiation Studies of this compound

The deprotonation (metalation) of this compound using organolithium reagents is a powerful tool for functionalization. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent.

The lithiation of this compound with the n-butyllithium/TMEDA (N,N,N',N'-tetramethylethylenediamine) complex demonstrates remarkable solvent-dependent regioselectivity. researchgate.netacs.org

Ortho-Lithiation: In non-polar solvents such as n-hexane and diethyl ether, deprotonation occurs at the ortho position of the phenyl ring. researchgate.netacs.orgacs.org This process, known as directed ortho-metalation, is guided by the coordination of the lithium atom to the sulfur heteroatom, which directs the base to the adjacent ring proton. This yields (2-(ethylthio)phenyl)lithium. researchgate.netacs.org

Alpha-Lithiation: In a more polar and coordinating solvent like tetrahydrofuran (B95107) (THF), the reaction pathway changes dramatically. researchgate.netacs.orgacs.org Lithiation occurs preferentially at the alpha-carbon of the ethyl group, which is more acidic due to the stabilizing effect of the adjacent sulfur atom on the resulting carbanion. This reaction produces (1-(phenylthio)ethyl)lithium. researchgate.netacs.org

Interestingly, the ortho-lithiated product, when isolated from n-hexane and subsequently dissolved in THF, undergoes isomerization to quantitatively form the thermodynamically more stable alpha-lithiated compound. researchgate.netacs.org

The solid-state structures of the organolithium intermediates formed from the lithiation of this compound have been elucidated by single-crystal X-ray diffraction, providing insight into their aggregation and coordination. researchgate.netacs.orgacs.org

Structure of the Ortho-Lithiated Intermediate: The ortho-lithiated species, [{Li(C₆H₄SEt-2)(tmeda)}₂], crystallizes as a dimer. researchgate.netacs.orgacs.org Its structure features a non-planar four-membered ring composed of two lithium atoms and two ortho-phenyl carbon atoms (Li-C-Li-C). researchgate.netacs.org Each lithium atom is further coordinated to a bidentate TMEDA ligand, completing a distorted tetrahedral coordination geometry. researchgate.netacs.orgacs.org

Structure of the Alpha-Lithiated Intermediate: The alpha-lithiated compound also forms a dimeric structure in the solid state, with the formula [{Li(CHMeSPh)(tmeda)}₂(μ-tmeda)]. researchgate.netacs.org This structure is a centrosymmetric dimer where each lithium atom is coordinated to one alpha-carbon, a chelating TMEDA ligand, and a nitrogen atom from a bridging TMEDA ligand that links the two monomeric units. researchgate.netacs.orgacs.org

Reactivity of Lithiated this compound with Electrophiles

The formation of lithiated this compound creates a potent nucleophile that readily reacts with a variety of electrophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. The nature of the electrophile dictates the structure of the final product.

For instance, the reaction of lithiated species with ketones, such as benzophenone, leads to the formation of alcohol adducts. beilstein-journals.org Similarly, imines like N-(diphenylmethylene)-toluenesulfonamide can act as electrophiles, though in some cases, this may result in lower yields of the corresponding adducts. beilstein-journals.org Disulfides, for example, diphenyl disulfide, can also react to form new sulfide derivatives. beilstein-journals.org

A particularly useful transformation involves trapping the lithiated intermediate with diethyl chlorophosphate, which is then followed by an in-situ Horner-Wadsworth-Emmons type reaction with an aldehyde. This sequence provides access to vinyl sulfoximines. beilstein-journals.org The choice of aldehyde, such as 4-chlorobenzaldehyde (B46862) or 4-phenylbenzaldehyde, influences the final product structure. beilstein-journals.org

The generation of the lithiated species itself is a critical step. Deprotonation can be achieved using strong bases like butyllithium (B86547). oup.com In some synthetic strategies, 1,3-bis(phenylthio)propane (B1581348) is treated with butyllithium to generate 1-lithiocyclopropyl phenyl sulfide in situ, which can then react with various electrophiles. oup.com The efficiency of these reactions can sometimes be improved by the addition of copper(I) iodide (CuI), which is thought to scavenge the thiolate anion as a copper(I) thiolate. oup.com

The following table summarizes the outcomes of reacting lithiated this compound and related species with different electrophiles:

Lithiated Species PrecursorBase/ReagentElectrophileProduct Type
N-trialkylsilyl dimethyl sulfoximineLithium N,N-bis(1-phenylethyl)amideBenzophenoneAlcohol Adduct
N-trialkylsilyl dimethyl sulfoximineLithium N,N-bis(1-phenylethyl)amideN-(diphenylmethylene)-toluenesulfonamideImine Adduct
N-trialkylsilyl dimethyl sulfoximineLithium N,N-bis(1-phenylethyl)amideDiphenyl disulfideSulfide
N-trialkylsilyl dimethyl sulfoximineLithium N,N-bis(1-phenylethyl)amideDiethyl chlorophosphate / AldehydeVinyl Sulfoximine
1,3-bis(phenylthio)propaneButyllithium4-HeptanoneAlcohol Adduct

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Understanding the intricate pathways of chemical reactions involving this compound necessitates the use of advanced spectroscopic techniques. These methods allow for real-time monitoring of reaction progress, identification of transient intermediates, and characterization of final products, thereby providing crucial mechanistic insights.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for observing chemical transformations as they occur in the reaction vessel. researchgate.net By acquiring spectra at various time points, researchers can track the disappearance of reactants and the appearance of products, providing quantitative data on reaction kinetics. up.ac.za For example, ¹H NMR spectroscopy can be used to monitor the progress of reactions by observing changes in the chemical shifts and multiplicities of proton signals. mdpi.comrsc.org

Significant shifts in ¹H and ¹³C NMR spectra can signal the formation of new chemical species. mdpi.com The analysis of these time-dependent changes in the spectra allows for the determination of reaction rates and the identification of reaction intermediates. researchgate.net This technique has been instrumental in studying a variety of reactions, including alkylations and oxidations. up.ac.zamdpi.com The ability to gain real-time chemical and mechanistic insights makes in-situ NMR an indispensable tool for optimizing reaction conditions and understanding complex reaction networks. up.ac.za

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a reaction mixture. acs.orgresearchgate.net In the context of this compound transformations, GC-MS is crucial for identifying the main products, as well as any side-products or impurities that may have formed. acs.orgresearchgate.net

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. rsc.org Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. rsc.org

This technique has been successfully applied to identify various products and impurities in reactions involving derivatives of this compound. For instance, in the analysis of 2-chlorothis compound (CEPS), GC-MS was used to identify impurities such as thiophenol, diphenyl disulfide, and 1,2-dithiophenylethane. acs.orgresearchgate.net It has also been used to identify reaction products like hydroxy this compound and phenyl vinyl sulfide in decontamination studies of CEPS. researchgate.net The coupling of GC with a flame ionization detector (GC-FID) can be used for quantitative analysis of reaction conversions. rsc.org

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique is particularly useful for identifying the formation and disappearance of specific bonds during a reaction, offering mechanistic insights. jetir.orgspecac.com For example, the appearance of strong characteristic bands for the >SO₂ group can confirm the oxidation of a sulfide to a sulfone. jetir.org FT-IR can be used in an operando mode to identify surface intermediates during catalytic reactions, which is critical for understanding reaction mechanisms on catalyst surfaces. specac.com

In addition to FT-IR, other spectroscopic methods play a significant role. UV-visible spectroscopy can be used to monitor reactions involving colored species or changes in electronic conjugation. rsc.orgcore.ac.uk The combination of multiple spectroscopic techniques, such as coupled X-ray Absorption Spectroscopy (XAS) and UV-Vis, can provide detailed structural and mechanistic information on fast bimolecular reactions in solution. core.ac.uk This integrated approach allows for the characterization of transient species and a more complete understanding of the reaction pathway. core.ac.uk

GC-MS Analysis for Product Identification and Side-Product Formation

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. By simulating chemical structures and transformations, these methods provide insights into reaction energetics, transition states, and the electronic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. mdpi.com It allows for the calculation of molecular geometries, reaction energies, and the energies of transition states, which are crucial for understanding reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, DFT can help to identify the most likely reaction pathways and predict reaction kinetics. researchgate.net

DFT calculations have been applied to a wide range of chemical systems, including the study of bond dissociation enthalpies, which is fundamental to understanding reaction thermodynamics. For example, the B3LYP hybrid functional is often used in these calculations. nih.gov In the context of sulfide chemistry, DFT can be used to investigate the mechanisms of oxidation reactions, rearrangements, and interactions with catalysts. nih.govacs.org The theory can also provide insights into the electronic and steric factors that influence the course of a reaction. mdpi.com

The following table presents a selection of data that can be obtained from DFT calculations, illustrating its utility in mechanistic studies:

Calculation TypeInformation ObtainedExample Application
Geometry OptimizationStable molecular structures, bond lengths, and anglesDetermining the structure of reactants, products, and intermediates
Transition State SearchStructure and energy of the transition stateIdentifying the energy barrier for a reaction step
Frequency CalculationVibrational frequencies, zero-point energiesConfirming that a structure is a minimum or a transition state
Bond Dissociation Energy (BDE)Energy required to break a chemical bondAssessing the relative stability of different bonds in a molecule. nih.gov
Reaction Path FollowingIntrinsic Reaction Coordinate (IRC)Confirming that a transition state connects the correct reactants and products

Molecular Dynamics Simulations for Reactive Properties

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules and their interactions on an atomistic level, providing insights into reaction pathways that are often difficult to capture experimentally. ethz.ch For transformations involving this compound, MD simulations can elucidate the influence of the solvent environment and the spatial arrangement of reactants, which are crucial for understanding reactive properties. researchgate.netnih.gov

Simulations of sulfides in aqueous or other solvent environments can reveal the structure of the solvation shell around the molecule. acs.org For instance, MD simulations have been employed to quantify the solvation layer and calculate the spatial distribution of molecules, which helps in understanding experimental observations related to reactant concentrations. researchgate.net In the context of oxidation reactions, which are common for sulfides, understanding the interaction with the solvent and oxidizing species is critical. MD simulations can model the dynamic approach of an oxidant to the sulfur atom of this compound, revealing preferential pathways and orientations that lead to a reaction.

In more complex systems, such as enzyme-catalyzed oxidations, MD simulations have been used to explain the enantioselectivity of reactions. For example, in the oxidation of mthis compound by vanadium-dependent haloperoxidases, MD simulations showed that the specific positioning of the sulfide within the enzyme's active site determines the stereochemical outcome of the product. nih.gov These simulations track key metrics like the root-mean-square deviation (RMSD) of the protein backbone, the radius of gyration (Rg), and the solvent-accessible surface area (SASA) to ensure the stability of the simulation before analyzing the substrate's binding mode. nih.gov The distance between the reactive atoms and the binding energy between the substrate and the protein are calculated over time to understand the catalytic mechanism. nih.gov Although this research focused on mthis compound, the principles are directly applicable to understanding how this compound would behave in a similar biocatalytic environment.

Reactive force fields, such as ReaxFF, extend the capability of MD simulations to model the formation and breaking of chemical bonds explicitly. acs.org This allows for the simulation of the entire chemical reaction process, providing detailed mechanistic insights into transformations like oxidation or decomposition under various conditions. nih.govacs.org

Table 1: Parameters Investigated in MD Simulations of Sulfide Reactivity

ParameterDescriptionRelevance to Reactive Properties
Solvation Shell Structure The arrangement and number of solvent molecules surrounding the this compound molecule.Influences the accessibility of the sulfur atom to reactants and stabilizes transition states. researchgate.netacs.org
Binding Energy The energy released when the substrate (this compound) binds to a catalyst or another reactant.Indicates the stability of the reactant complex; a key factor in catalyzed reactions. nih.gov
Interatomic Distances The distance between the sulfur atom and the reactive atom of an approaching oxidant or catalyst.Critical for determining the likelihood and rate of bond formation/cleavage. nih.gov
System Temperature A measure of the kinetic energy of the system, often varied in simulations.Used to study the stability of reactant complexes and overcome activation energy barriers. acs.org
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated molecule and a reference structure.Used to assess the stability and conformational changes of catalysts or enzymes during the simulation. nih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpearson.com The energy and symmetry of these orbitals are key to understanding the mechanisms of transformations involving this compound.

The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ajchem-a.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to act as an electrophile or electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. pearson.comajchem-a.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. pearson.com

For alkyl phenyl sulfides, computational studies suggest that the HOMO is primarily localized on the sulfur atom. vulcanchem.com This concentration of electron density makes the sulfur atom the most nucleophilic site in the molecule, readily available to attack electrophiles. This is consistent with the common reactions of sulfides, such as oxidation, where the sulfur atom attacks an electrophilic oxygen species. nih.gov

In photocatalytic oxidation reactions, the electronic structure and the HOMO-LUMO gap of the catalyst are crucial. For example, studies using polymer photocatalysts for the oxidation of various sulfides, including this compound, have shown that catalysts with lower HOMO-LUMO gaps exhibit better photocatalytic efficiency. rsc.org This is because a smaller gap facilitates electron transition upon light excitation, enhancing the generation of reactive oxygen species that oxidize the sulfide. rsc.org

The reactivity of this compound can be understood by considering its HOMO energy relative to the LUMO energy of a potential reactant. For an oxidation reaction with a peroxide, the reaction is driven by the interaction between the HOMO of the sulfide (localized on sulfur) and the LUMO of the peroxide (the antibonding σ* O-O orbital). The energy difference between these interacting orbitals governs the reaction rate.

Table 2: FMO Concepts and Their Implication for this compound Reactivity

FMO ConceptDefinitionImplication for this compound
HOMO (Highest Occupied Molecular Orbital) The highest-energy molecular orbital that contains electrons. ajchem-a.comLocalized on the sulfur atom, making it the primary site for electrophilic attack (e.g., oxidation). vulcanchem.com
LUMO (Lowest Unoccupied Molecular Orbital) The lowest-energy molecular orbital that does not contain electrons. ajchem-a.comDetermines the molecule's ability to accept electrons; relevant in reactions with strong nucleophiles.
HOMO-LUMO Gap (Egap) The energy difference between the HOMO and LUMO (Egap = ELUMO - EHOMO). pearson.comA smaller gap indicates higher reactivity. Affects the energy required for electronic transitions, influencing photochemical reactions. pearson.comrsc.org
Nucleophilicity The ability to donate electrons to an electrophile.High at the sulfur atom due to the localization of the HOMO. vulcanchem.com
Electrophilicity The ability to accept electrons from a nucleophile.Generally low, but reactions at the phenyl ring or ethyl group can occur with powerful nucleophiles. cymitquimica.com

Applications of Ethyl Phenyl Sulfide and Its Derivatives in Advanced Chemical Synthesis

Precursor in Complex Organic Molecule Synthesis

The unique chemical properties of ethyl phenyl sulfide (B99878) make it an important starting material or intermediate in the synthesis of more complex molecules. cymitquimica.com Its sulfur atom and phenyl group can be strategically modified to construct elaborate molecular architectures.

Synthesis of Polyoxometalates for Layered Double Hydroxides

Ethyl phenyl sulfide is utilized as a reactant in the synthesis of polyoxometalates that can be intercalated into layered double hydroxides (LDHs). chemicalbook.comlookchem.com Polyoxometalates are large, anionic metal-oxide clusters that, when combined with the layered structure of LDHs, create novel catalytic materials. frontiersin.orgmdpi.com These composite materials have shown high efficiency in various catalytic applications, including the selective oxidation of sulfides. frontiersin.org For instance, a polyoxometalate-intercalated LDH catalyst demonstrated excellent performance in the oxidation of various sulfides to their corresponding sulfoxides. frontiersin.org

Preparation of Immobilized Manganese Porphyrin on Functionalized Nanoparticles

This compound also serves as a reactant in the preparation of immobilized manganese porphyrin on functionalized magnetic nanoparticles. chemicalbook.comlookchem.com This application highlights its role in the synthesis of sophisticated catalytic systems. These nanoparticle-supported catalysts are particularly valuable due to their ease of separation and reusability, which are crucial for sustainable chemical processes.

Building Block for Other Sulfur-Containing Compounds

This compound is a foundational molecule for the synthesis of a variety of other sulfur-containing compounds. cymitquimica.comguidechem.com Its reactivity allows for transformations at the sulfur atom, the ethyl group, or the phenyl ring, leading to a diverse array of derivatives. For example, oxidation of this compound can yield ethyl phenyl sulfoxide (B87167) or ethyl phenyl sulfone, which are themselves important intermediates in organic synthesis. frontiersin.orgresearchgate.net Furthermore, derivatives of this compound can be used in the synthesis of more complex molecules like thiopyrylium (B1249539) tetrafluoroborate. researchgate.net

Reactant/PrecursorProductApplication
This compoundPolyoxometalates for Layered Double HydroxidesCatalysis
This compoundImmobilized Manganese Porphyrin on Functionalized NanoparticlesCatalysis
This compoundEthyl Phenyl Sulfoxide/SulfoneOrganic Synthesis Intermediate
Ethyl Vinyl Sulfide (a derivative)Thiopyrylium TetrafluoroborateSynthesis of Heterocyclic Compounds

Ligand Synthesis and Coordination Chemistry

The sulfur atom in this compound and its derivatives possesses lone pairs of electrons, enabling it to act as a ligand and coordinate with metal centers. This property is exploited in the synthesis of various metal complexes with applications in catalysis and materials science. researchgate.net While direct use of this compound as a simple ligand is less common, its derivatives, particularly those incorporating phosphine (B1218219) or other donor groups, are significant in coordination chemistry. beilstein-journals.orgmjcce.org.mk For instance, phosphino-thioether ligands, which can be conceptually derived from sulfide structures, are known to form stable complexes with a variety of transition metals. researchgate.net The synthesis of such ligands often involves the reaction of metal phosphides with sulfur-containing precursors. beilstein-journals.org

Role in Material Science and Polymer Chemistry

The versatility of this compound extends to the realm of material science and polymer chemistry, where it and its derivatives serve as precursors for functional polymers and nanomaterials. mdpi.comresearchgate.net

Precursors for Functional Polymers and Nanomaterials

Derivatives of this compound, such as dithiocarbamate (B8719985) complexes, have been used as single-source precursors for the synthesis of metal sulfide nanoparticles. mdpi.comresearchgate.netmdpi.com For example, N,N'-ethyl phenyl-N,N'-butyl phenyl dithiocarbamate complexes of zinc, cadmium, and mercury have been thermally decomposed to produce the corresponding metal sulfide nanoparticles. mdpi.com These nanoparticles exhibit quantum confinement effects and have potential applications in optoelectronics. Similarly, lead(II) bis(N-ethyl-N-phenyldithiocarbamate) has been used to synthesize lead sulfide (PbS) nanoparticles. mdpi.com

Furthermore, the photocatalytic oxidation of this compound has been studied using conjugated polymers as photosensitizers, highlighting its role in the investigation of new polymeric materials for environmental and energy applications. acs.org

PrecursorMaterialApplication
N,N'-ethyl phenyl-N,N'-butyl phenyl dithiocarbamate complexesZnS, CdS, HgS NanoparticlesOptoelectronics
Lead(II) bis(N-ethyl-N-phenyldithiocarbamate)PbS NanoparticlesOptoelectronics
This compound-Study of Photocatalytic Polymers

Applications in Optoelectronic and Sensing Materials

The unique electronic properties of the sulfide functional group make this compound and its derivatives valuable components in the development of advanced materials for optoelectronic and sensing applications. While this compound itself is more of a foundational building block, its structural motifs are incorporated into larger, more complex molecules designed for specific functions.

Derivatives of this compound are utilized in the synthesis of polymers for organic electronics. For instance, the ethylthio group can be incorporated into conjugated polymers like poly(p-phenylene vinylene) (PPV) to modify their electronic and physical properties. These modifications can influence the polymer's solubility, film-forming capabilities, and, most importantly, its charge transport characteristics, which are crucial for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of chemical sensing, research has explored the use of materials containing thioether functionalities for the detection of various analytes. For example, sensors designed for detecting hazardous gases may incorporate metal oxides doped with materials that have an affinity for sulfur compounds. While not a direct application of this compound, the understanding of its surface interactions informs the design of such sensors. The sensing mechanism often relies on the change in electrical conductivity or optical properties of the material upon interaction with the target analyte. For instance, sensors have been developed for the detection of 2-chloroethyl ethyl sulfide (CEES), a simulant for mustard gas, using materials like platinum-doped cadmium stannate (Pt-CdSnO3) and aluminum-doped zinc oxide (Al-doped ZnO) nanoparticles. researchgate.net

Investigative Tools in Chemical Research

This compound and its analogs serve as critical tools in various fields of chemical research, from studying the efficacy of decontamination methods for chemical weapons to probing the intricate mechanisms of biological systems.

Use as Simulants for Chemical Warfare Agents (e.g., Sulfur Mustard)

Due to the extreme toxicity of sulfur mustard, also known as bis(2-chloroethyl) sulfide, less toxic simulants with similar chemical properties are essential for research and development of protective measures. 2-Chlorothis compound (CEPS) is a widely used simulant for sulfur mustard because it mimics the key chemical reactivity of the actual agent, particularly the presence of a β-chloroethyl sulfide group. biocompare.comoiccpress.com This allows researchers to safely study the behavior of sulfur mustard in various scenarios.

These simulants are instrumental in testing the effectiveness of new materials and methods for decontamination, understanding degradation pathways on different surfaces, and developing sensitive detection technologies. oiccpress.comresearchgate.netdtic.mil

Research into the decontamination of sulfur mustard heavily relies on simulants like 2-chlorothis compound (CEPS). researchgate.net These studies investigate various chemical and physical methods to neutralize the agent, converting it into less toxic compounds. Common degradation pathways include oxidation, hydrolysis, and elimination. oiccpress.comnorthwestern.edu

Oxidation is a primary method for decontamination, targeting the sulfur atom. The goal is to convert the sulfide to a less toxic sulfoxide without over-oxidation to the more toxic sulfone. northwestern.edutandfonline.com A variety of oxidizing systems have been tested with CEPS and other simulants. For instance, singlet oxygen (¹O₂), generated by a photosensitizer like zinc octaphenoxyphthalocyanine (ZnOPPc) in polymer films, has been shown to effectively oxidize CEPS. nih.govfigshare.com Similarly, a hybrid material of polyhydroxyl aluminum cations and porphyrin anions has demonstrated the ability to photocatalytically degrade 2-chloroethyl ethyl sulfide (CEES), another common simulant, by selectively oxidizing it to the non-toxic sulfoxide. rsc.org

Hydrolysis and elimination are also key degradation pathways, particularly on surfaces and in aqueous environments. Studies on concrete surfaces showed that CEPS hydrolyzes to form 2-hydroxythis compound (HEPS). dtic.mil Research using zinc oxide (ZnO) nanoparticles as a decontaminant found that in non-polar solvents like n-hexane, CEPS was completely degraded, yielding both the hydrolysis product (HEPS) and the elimination product, phenyl vinyl sulfide (PVS). oiccpress.comnih.gov

Below is a table summarizing various decontamination studies using sulfur mustard simulants:

Table 1: Selected Decontamination Studies on Sulfur Mustard Simulants

Simulant Decontamination Method/Catalyst Key Findings Products Reference(s)
2-Chlorothis compound (CEPS) Zinc Oxide (ZnO) Nanoparticles 100% decontamination in n-hexane at 55°C after 1 hour. Hydroxyl this compound, Phenyl vinyl sulfide oiccpress.com
2-Chloroethyl ethyl sulfide (CEES) Porphyrinic Metal–Organic Framework (PCN-222/MOF-545) Selective photooxidation to the sulfoxide with a half-life of 13 minutes. 2-chloroethyl ethyl sulfoxide (CEESO) northwestern.edu
2-Chlorothis compound (CEPS) 1,8-Diazabicyclo oiccpress.comresearchgate.netundec-7-ene hydrobromide-perbromide Rapid and controlled oxidation to the non-toxic sulfoxide. 2-chloroethyl phenyl sulfoxide tandfonline.com
2-Chlorothis compound (CEPS) & 2-Chloroethyl ethyl sulfide (CEES) Hydrothane films with zinc octaphenoxyphthalocyanine (ZnOPPc) Oxidation of simulants into less toxic compounds using light and air. Oxidized products (e.g., sulfoxides) nih.govfigshare.com
Development of Detection Methods

The development of reliable and sensitive methods for detecting sulfur mustard is a critical area of defense and security research. This compound and its chlorinated analog, CEPS, serve as target analytes for testing and calibrating new detection systems. sigmaaldrich.com A wide array of analytical techniques has been adapted for this purpose.

Gas chromatography (GC) is a cornerstone technique, often coupled with a mass spectrometer (GC-MS) for definitive identification or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) for enhanced sensitivity and selectivity. gcms.czcdc.govacs.org GC-SCD is particularly effective as it provides an equimolar response to different sulfur compounds, simplifying quantification. gcms.cz High-performance liquid chromatography (HPLC) with UV detection is another method used for the quality control of CEPS, specifically for quantifying impurities like thiophenol. acs.org

More recently, novel sensor technologies are being developed for rapid, on-site detection. These include quartz crystal microbalance (QCM) sensors coated with receptor materials designed to interact with sulfur mustard simulants. nih.gov Other approaches involve fluorescent nanofibers that can discriminate between nerve agent and sulfur mustard simulants, and colorimetric methods that produce a visible color change in the presence of the target analyte. acs.orgacs.org

The table below highlights several analytical methods developed or tested using sulfur mustard simulants.

Table 2: Analytical Methods for the Detection of Sulfur Mustard Simulants

Analyte/Simulant Detection Method Principle Limit of Detection (LOD) / Key Feature Reference(s)
Sulfur Compounds Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) High-temperature combustion of sulfur compounds to SO, which reacts with ozone to produce light. Provides equimolar response, enabling ppb-level detection. gcms.cz
2-Chlorothis compound (CEPS) High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Separation by HPLC and detection of UV absorbance. Developed for quantifying thiophenol impurity in CEPS; LOD of 1.32 x 10⁻⁴ mg/mL for thiophenol. acs.org
Sulfur Mustard (SM) Simulants Colorimetric Detection with 4-(p-nitrobenzyl)pyridine (NBP) Nucleophilic substitution reaction followed by base treatment, causing a visible color change. Naked-eye detection threshold as low as 10 ppm at room temperature. acs.org
2-Chloroethyl ethyl sulfide (CEES) Metal Oxide Semiconductor (MOS) Sensor Change in electrical resistance of a laminated (Pt+Pd+Rh)@Al₂O₃/(Pt+Rh)@WO₃ sensor upon gas exposure. Highly selective for 2-CEES with a detection limit of ~0.05 mg/m³. mdpi.com

Probes for Enzyme Mechanisms and Biological Interactions

This compound and its derivatives are valuable as molecular probes for investigating enzyme mechanisms and other biological interactions. The sulfide group can be a target for enzymatic oxidation, and its reactivity can be finely tuned by modifying the phenyl ring or the ethyl group.

These compounds are used as substrates to study the activity and selectivity of various oxidoreductase enzymes, such as cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs). mdpi.comresearchgate.net For example, the enzymatic sulfoxidation of this compound can be monitored to assess an enzyme's catalytic efficiency and enantioselectivity, as the resulting sulfoxide is chiral. Recombinant E. coli cells expressing specific P450 enzymes have been used to study the sulfoxidation of this compound, showing high R-enantioselectivity. mdpi.com

Furthermore, derivatives like methyl phenyl sulfoxide, a close analog, are used to construct fluorescent probes for imaging enzyme activity in living cells. For instance, a probe was developed for methionine sulfoxide reductases (Msrs) by conjugating methyl phenyl sulfoxide to a fluorescent reporter. acs.org The Msr-catalyzed reduction of the sulfoxide to the corresponding sulfide induces a change in the molecule's electronic properties, "turning on" its fluorescence. This allows for the sensitive and selective visualization of enzyme activity within specific cellular compartments like mitochondria. acs.org

Pharmaceutical and Agrochemical Intermediates

This compound is a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. datainsightsmarket.comchemnet.comcymitquimica.com Its utility stems from the reactivity of the thioether linkage, which can be readily oxidized to sulfoxides and sulfones, functional groups that are present in many biologically active compounds. cymitquimica.com

In the pharmaceutical sector, 2-chlorothis compound (CEPS) is a known key intermediate in the industrial synthesis of sulfinpyrazone, a uricosuric drug used to treat gout. acs.org The synthesis involves reacting CEPS with other chemical precursors to build the final drug molecule. acs.org Derivatives of this compound are also used to create novel compounds with potential therapeutic applications. For example, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of the enzyme glutaminase, have been synthesized to find new anti-cancer agents with improved properties. nih.gov

In the agrochemical industry, thioether compounds are precursors to various pesticides and herbicides. The diphenyl sulfide structure, closely related to this compound, is used as a raw material for agrochemical intermediates. alfachemch.com The synthesis of 2,5-dimethoxy-4-ethylthiobenzaldehyde from a derivative of this compound highlights its role as a precursor in creating specialized chemical agents. google.com The increasing demand for new and effective agrochemicals to improve crop yields drives the use of such versatile intermediates. datainsightsmarket.com

Synthesis of Bioactive Organosulfur Derivatives

The this compound scaffold serves as a foundational building block in synthetic chemistry for the construction of more complex, biologically active organosulfur compounds. ontosight.ai Its utility stems from the reactivity of the sulfide group, which can be readily modified through oxidation, and the functionalization of the ethyl and phenyl moieties to introduce diverse chemical features. This versatility allows for its incorporation into a variety of molecular architectures, including heterocyclic systems and other classes of sulfur-containing compounds. unifi.it

Organosulfur compounds are integral to many biochemical processes, and the thioether motif is present in numerous pharmaceuticals. diva-portal.org The synthesis of new bioactive molecules often leverages the unique properties of the sulfur atom. For instance, the oxidation of the sulfide group in this compound derivatives to sulfoxide or sulfone creates new functional groups with distinct electronic and steric properties, which can be crucial for biological activity. acs.org A key example is the stereoselective oxidation of prochiral sulfides to form enantiomerically enriched sulfoxides, a transformation vital in producing chiral drugs. scispace.com

Furthermore, derivatives such as phenyl-2-aminoethyl sulfide provide a bifunctional platform, combining the phenyl sulfide group with a reactive amino group. ontosight.ai This structure is a valuable precursor for synthesizing complex molecules and N,S-heterocycles like thiazolidines and thiomorpholines, which are core structures in many bioactive compounds. researchgate.net The development of multicomponent reactions (MCRs) has also expanded the utility of such building blocks, enabling the rapid assembly of diverse molecular libraries from simple precursors for screening in drug discovery programs. nih.govrsc.org The incorporation of sulfur-containing building blocks into MCRs is an efficient strategy for generating novel heterocyclic compounds with potential therapeutic applications. beilstein-journals.org

Role in Drug Discovery and Medicinal Chemistry

Derivatives of this compound have emerged as significant candidates in drug discovery, with research demonstrating their potential across various therapeutic areas. The strategic incorporation of the phenyl sulfide moiety has led to the development of compounds with notable biological activities, ranging from cytoprotection to antihypertensive and antiparasitic effects.

One of the most extensively studied derivatives is S-2(2-aminoethylamino) this compound (DRDE-07) , an analogue of the radioprotective drug amifostine (B1664874). nih.govcellmolbiol.org DRDE-07 was developed as a more effective and orally administrable antidote against the systemic toxicity of chemical warfare agents like sulfur mustard (SM). cellmolbiol.org Numerous studies have confirmed its prophylactic efficacy. Pre-treatment with DRDE-07 has been shown to significantly protect against SM-induced lethality and oxidative stress in animal models. nih.govjpionline.org Its protective effects are attributed to its antioxidant and anti-inflammatory properties, which mitigate pulmonary damage and other systemic injuries caused by SM exposure. nih.gov Comparative studies have shown that DRDE-07 can be more effective than amifostine in preventing SM-induced pulmonary damage. jpionline.org Further research has explored combining DRDE-07 with other agents like N-acetyl-l-cysteine (NAC) to enhance its protective effects against SM-induced oxidative stress. nih.gov Analogues of DRDE-07, such as DRDE-30 and DRDE-35 where the phenyl group is replaced by a propyl or butyl group respectively, have also been synthesized and evaluated, establishing a strong structure-activity relationship for this class of compounds as potential antidotes. scispace.comnih.gov

Table 1: Bioactive this compound Derivatives in Cytoprotection

Compound Name Structure Biological Activity/Application Key Research Findings
S-2(2-aminoethylamino) this compound (DRDE-07) Phenyl-S-CH₂CH₂NHCH₂CH₂NH₂ Antidote against sulfur mustard (SM) toxicity; Radioprotectant Orally active prophylactic agent that reduces SM-induced oxidative stress and inflammation. nih.govcellmolbiol.orgnih.gov Shows better pulmonary protection than amifostine. jpionline.org
S-2(2-aminoethyl amino) ethyl propyl sulfide (DRDE-30) Propyl-S-CH₂CH₂NHCH₂CH₂NH₂ Antidote against sulfur mustard (SM) toxicity Analogue of DRDE-07, exhibits significant beneficial effects against SM-induced pulmonary toxicity. scispace.comnih.gov
S-2(2-aminoethyl amino) ethyl butyl sulfide (DRDE-35) Butyl-S-CH₂CH₂NHCH₂CH₂NH₂ Antidote against sulfur mustard (SM) toxicity Analogue of DRDE-07 evaluated for protective efficacy against SM. scispace.comnih.gov

In the field of cardiovascular medicine, derivatives of phenyl-2-aminoethyl sulfide have been investigated as potential antihypertensive agents. Research has shown that its methylated analogues, specifically α-methyl-phenyl-2-aminoethyl sulfide and 4-hydroxy-α-methyl-phenyl-2-aminoethyl sulfide , effectively lower mean arterial pressure in hypertensive rats following oral administration. nih.gov An important finding from these studies is the stereoselectivity of the biological activity, with the (S)-enantiomer of α-methyl-phenyl-2-aminoethyl sulfide demonstrating greater antihypertensive efficacy than the (R)-enantiomer. nih.gov This highlights the importance of chirality in the design of new therapeutic agents based on this scaffold.

Table 2: Bioactive this compound Derivatives in Cardiovascular Research

Compound Name Structure Biological Activity/Application Key Research Findings
α-Methyl-phenyl-2-aminoethyl sulfide Phenyl-S-CH₂CH(CH₃)NH₂ Antihypertensive Orally active in spontaneously hypertensive rats. The (S)-enantiomer is more effective than the (R)-enantiomer. nih.gov
4-Hydroxy-α-methyl-phenyl-2-aminoethyl sulfide 4-HO-Phenyl-S-CH₂CH(CH₃)NH₂ Antihypertensive Orally active and does not appear to penetrate the central nervous system, suggesting a peripheral site of action. nih.gov

Furthermore, phenyl sulfide derivatives have shown promise in the development of treatments for infectious diseases. A series of quaternized analogues of 2-amino-4-chlorophenyl phenyl sulfide were synthesized and evaluated for their ability to inhibit trypanothione (B104310) reductase, a crucial enzyme in the defense system of trypanosomatid parasites. These compounds displayed potent in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness), Trypanosoma cruzi (the cause of Chagas disease), and Leishmania donovani (the cause of visceral leishmaniasis). researchgate.net The N-acyl derivatives of the same parent compound were also found to be active against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net These findings open a new structural framework for designing novel antiparasitic and antimalarial drugs.

Table 3: Bioactive Phenyl Sulfide Derivatives in Anti-infective Research

Compound Class Parent Structure Biological Activity/Application Key Research Findings
Quaternized 2-amino-4-chlorophenyl phenyl sulfide derivatives 2-NH₂-4-Cl-Phenyl-S-Phenyl Antitrypanosomal, Antileishmanial, Antimalarial Inhibit trypanothione reductase. Potent in vitro activity against T. brucei rhodesiense, T. cruzi, and L. donovani. researchgate.net
N-Acyl-2-amino-4-chlorophenyl phenyl sulfide derivatives 2-NH(Acyl)-4-Cl-Phenyl-S-Phenyl Antimalarial Active against Plasmodium falciparum. researchgate.net

Environmental and Safety Considerations in Research and Development

Degradation Pathways and Environmental Fate

Understanding how ethyl phenyl sulfide (B99878) behaves and breaks down in the environment is crucial for assessing its ecological footprint. Research indicates that the degradation of thioethers like ethyl phenyl sulfide can occur through various biological and chemical processes.

One study demonstrated that the fungus Paecilomyces sp. TLi can degrade this compound. nih.gov The primary degradation pathway involves an oxidative attack on the sulfur atom, leading to the formation of ethyl phenyl sulfoxide (B87167) and subsequently ethyl phenyl sulfone. nih.govnih.gov This oxidation is a common fate for thioethers when exposed to oxidizing agents or certain microorganisms. nih.govnih.gov The nucleophilicity of the sulfur atom plays a key role in this process, with the rate of oxidation being influenced by the electronic properties of the substituent groups. nih.gov

The environmental fate of similar compounds, such as 2-chlorothis compound, a simulant for sulfur mustard, has also been studied on various surfaces. On concrete, 2-chlorothis compound hydrolyzes to 2-hydroxythis compound, which can then form an ether. dtic.mil This suggests that hydrolysis can be a significant degradation pathway for substituted phenyl sulfides in certain environments.

Furthermore, anaerobic degradation pathways have been identified for structurally related aromatic compounds like ethylbenzene. nih.gov These pathways, often mediated by sulfate-reducing bacteria, involve the addition of the aromatic compound to fumarate, followed by a series of biochemical reactions. nih.govresearchgate.net While not directly studied for this compound, these findings suggest potential anaerobic degradation routes in sediment and other anoxic environments.

Thermal decomposition of related chloro-substituted phenyl sulfides can release hazardous substances, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas. fishersci.no This highlights the importance of controlling the end-of-life disposal of such compounds to prevent the formation of harmful by-products.

The photodegradation of thioethers is another relevant environmental pathway. rsc.org Irradiation with light, especially in the presence of photosensitizers, can lead to the oxidation of thioethers to their corresponding sulfoxides and sulfones. rsc.org This process often involves the formation of reactive oxygen species, such as singlet oxygen and superoxide (B77818) anions. rsc.org

The table below summarizes the observed degradation products of this compound and related compounds under different conditions.

Compound Condition/Organism Degradation Products Citation
This compoundPaecilomyces sp. TLiEthyl phenyl sulfone nih.gov
2-Chlorothis compoundConcrete2-Hydroxythis compound, Ether dtic.mil
EthylbenzeneSulfate-reducing bacteria(1-Phenylethyl)succinate, 4-Phenylpentanoate nih.gov
2-Chloroethyl ethyl sulfidePhotooxidation2-Chloroethyl ethyl sulfoxide, 2-Chloroethyl ethyl sulfone rsc.org

Green Chemistry Principles in Thioether Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgbio-conferences.org In the synthesis of thioethers, including this compound, these principles are increasingly being applied to develop more sustainable and safer methodologies. tandfonline.com

A key aspect of green chemistry is the development of synthetic routes that are more efficient and have a higher atom economy. tandfonline.com Traditional methods for thioether synthesis often involve the use of harsh reagents and produce significant waste. chemrevlett.com Modern approaches focus on catalysis, the use of renewable feedstocks, and the selection of less hazardous reagents. bio-conferences.orgacsgcipr.org

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with lower energy consumption and reduced waste. bio-conferences.org

Metal-Catalyzed Cross-Coupling: Transition-metal catalysis, particularly with palladium and copper, has been extensively used for C-S bond formation. acsgcipr.orgthieme-connect.com However, concerns about the toxicity and cost of precious metals have driven research towards more abundant and less toxic metals like nickel and iron. acsgcipr.org Efforts are also being made to develop catalytic systems that operate under milder conditions and allow for catalyst recycling. tandfonline.comacsgcipr.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and environmentally friendly method for thioether synthesis. rsc.orgrsc.org These reactions often proceed under mild conditions and can utilize air as a sustainable oxidant. rsc.orgrsc.org Photocatalytic methods can be initiated by organic dyes, transition metal complexes, or even catalyst-free systems, offering a high degree of tunability. rsc.orgorganic-chemistry.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for chemical synthesis. ucl.ac.uk While still an emerging area for thioether synthesis, biocatalytic approaches have shown promise for reactions like sulfoxidation, avoiding the need for hazardous chemical oxidants. ucl.ac.uk

Sustainable Reagents and Solvents: The choice of reagents and solvents has a significant impact on the environmental footprint of a chemical process. royalsocietypublishing.org

Thiol-Free Reagents: Many traditional thioether syntheses utilize thiols, which are often volatile and malodorous. mdpi.comrsc.org To address this, odorless and more stable sulfur sources like potassium thioacetate, xanthates, and sodium thiosulfate (B1220275) (Bunte salts) are being employed. organic-chemistry.orgmdpi.comrsc.org

Greener Solvents: There is a strong emphasis on replacing hazardous organic solvents with more environmentally friendly alternatives. royalsocietypublishing.orgjmaterenvironsci.com Water is an ideal green solvent due to its non-toxicity and availability. researchgate.netacs.org Other green solvents being explored include ionic liquids and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF). rsc.orgjmaterenvironsci.com Solvent-free reactions, where the reactants themselves act as the solvent, represent an even more sustainable approach. researchgate.netd-nb.info

Renewable Feedstocks: Utilizing renewable resources instead of petrochemicals is a fundamental goal of green chemistry. rsc.org Research into using lignin, an abundant biopolymer, as a source of aromatic compounds for chemical synthesis is a promising avenue. rsc.org

The following table highlights some sustainable methodologies and the green chemistry principles they embody.

Methodology Key Features Green Chemistry Principles Citation
Photocatalytic SynthesisUses visible light, often with air as an oxidant, mild conditions.Energy efficiency, use of renewable energy, safer chemistry. rsc.orgrsc.orgrsc.org
BiocatalysisUtilizes enzymes, high selectivity, aqueous conditions.Use of renewable feedstocks, safer chemistry, catalysis. ucl.ac.uk
Synthesis in Green SolventsEmploys water, ionic liquids, or bio-solvents; or is solvent-free.Safer solvents and auxiliaries, inherent safety. jmaterenvironsci.comresearchgate.netresearchgate.net
Thiol-Free ReagentsUses odorless and stable sulfur sources like xanthates or Bunte salts.Inherently safer chemistry, pollution prevention. organic-chemistry.orgmdpi.com
Use of Renewable FeedstocksDerives starting materials from sources like lignin.Use of renewable feedstocks. rsc.org

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. royalsocietypublishing.org This involves designing synthetic routes with high atom economy and minimizing the formation of by-products.

Atom Economy: Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate stoichiometric by-products. tandfonline.com The ideal synthesis incorporates all atoms from the starting materials into the final product. tandfonline.com Dehydrative thioetherification of alcohols with thiols is an example of a reaction with high atom economy, producing only water as a by-product. chemrevlett.com

Waste Reduction in Catalysis: While catalytic methods are generally more sustainable, the loss of metal catalysts into waste streams is a concern, particularly for precious and heavy metals. acsgcipr.org Developing recyclable catalysts, such as those immobilized on solid supports, is crucial for minimizing metal waste. tandfonline.come-journals.in

Avoiding Hazardous Reagents: The use of toxic and hazardous reagents not only poses safety risks but also contributes to the generation of hazardous waste. For example, traditional methods might use toxic alkyl halides. d-nb.info Green alternatives focus on using less hazardous starting materials, such as alcohols, which are readily available and produce water as the only by-product in dehydrative reactions. chemrevlett.comd-nb.info

By embracing these green chemistry principles, the research and development of this compound and other thioethers can move towards more sustainable practices that protect both human health and the environment.

Q & A

Q. Q1. What experimental methods are recommended to characterize the physical properties of ethyl phenyl sulfide (EPS) in academic research?

To determine properties like boiling point, density, and surface tension, use gas chromatography (GC) paired with mass spectrometry (MS) for volatile compound analysis . For surface tension, employ the Du Noüy ring method under controlled temperature (e.g., 25°C) and report results with error margins (±0.001 N/m) . Example data for context:

CompoundSurface Tension (N/m)
Diethyl sulfide0.025
This compound0.032 (estimated*)
Note: Values extrapolated from structurally similar sulfides .

Q. Q2. How can researchers verify the purity of synthesized this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-performance liquid chromatography (HPLC). For NMR, expect peaks at δ 1.3–1.5 ppm (CH3), δ 2.9–3.1 ppm (SCH2), and aromatic protons at δ 7.2–7.5 ppm . HPLC retention times should align with reference standards (e.g., ≥98% purity thresholds) .

Advanced Research Questions

Q. Q3. How does the choice of catalyst influence the aerobic oxygenation efficiency of this compound in oxidation studies?

Diruthenium catalysts (e.g., Ru2(OAc)4Cl) enhance oxygenation by stabilizing intermediates. In a study, Ru2(OAc)4Cl achieved 85% conversion of EPS to sulfoxide under aerobic conditions (25°C, 12 hrs), while non-catalytic reactions yielded <10% . Key variables to optimize:

  • Catalyst-to-substrate ratio (e.g., 1:100–1:200).
  • Solvent polarity (acetonitrile > toluene).
  • Oxygen flow rate (0.5–1.0 L/min).

Q. Q4. What strategies mitigate safety risks when synthesizing β-azide derivatives of this compound?

Use continuous flow microreactors to limit azide accumulation, reducing explosion risks. A 2024 study achieved 92% yield of β-azide this compound in a flow reactor (residence time: 2 min, 65°C) versus 45% in batch reactors . Critical parameters:

  • Azide concentration: <5% in reaction mixture.
  • Temperature control: ±1°C precision.
  • Real-time monitoring via IR spectroscopy.

Q. Q5. How should researchers address contradictions in reported catalytic activities for EPS oxidation?

Conduct systematic reproducibility checks:

Validate baseline conditions (e.g., catalyst activation protocols).

Control trace water content (use molecular sieves).

Compare GC-MS data across labs to identify analytical discrepancies .
Example contradiction: Ru2(tfa)5 showed 70% efficiency in Study A vs. 50% in Study B due to differences in solvent drying methods .

Methodological Design & Data Analysis

Q. Q6. What statistical approaches resolve variability in surface tension measurements of sulfides like EPS?

Apply analysis of variance (ANOVA) with post-hoc Tukey tests for multi-lab datasets. For a study with 10 replicates, report confidence intervals (95% CI) and standard error (SE). Example:

Measurement SetMean (N/m)SE
Set 10.032±0.002
Set 20.031±0.003
Interpretation: No significant difference (p > 0.05) .

Q. Q7. How to design a sampling plan for EPS degradation studies in environmental matrices?

Follow ASTM D6051 for heterogeneous samples:

  • Collect ≥30 increments (10 g each) from bulk material.
  • Use rotary dividers for subsampling.
  • Analyze via GC-FID with internal standards (e.g., d8-toluene) to correct recovery rates .

Safety & Compliance

Q. Q8. What personal protective equipment (PPE) is essential when handling EPS in azide reactions?

  • Chemically resistant gloves (e.g., nitrile).
  • Explosion-proof fume hoods with blast shields.
  • Continuous air monitoring for H2S (threshold: <10 ppm) .

Data Reporting Standards

Q. Q9. What metadata must accompany EPS reaction datasets for reproducibility?

  • Catalyst synthesis protocol (e.g., Ru2(OAc)4Cl preparation ).
  • Raw GC/MS chromatograms with baseline correction.
  • Environmental conditions (humidity, light exposure) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl phenyl sulfide
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Reactant of Route 2
Ethyl phenyl sulfide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.